2-cyclobutyl-N-(3-methylphenyl)acetamide
Description
2-Cyclobutyl-N-(3-methylphenyl)acetamide is an acetamide derivative featuring a cyclobutyl group at the α-position of the acetamide backbone and a 3-methylphenyl substituent on the nitrogen atom. The cyclobutyl group introduces steric bulk and conformational constraints, distinguishing it from halogenated or aryl-substituted analogs .
Properties
IUPAC Name |
2-cyclobutyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-2-7-12(8-10)14-13(15)9-11-5-3-6-11/h2,4,7-8,11H,3,5-6,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWOYIUAJLUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted amides with various alkyl groups.
Scientific Research Applications
2-cyclobutyl-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interact with key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
α-Substituent Variations
- 2-Chloro-N-(3-methylphenyl)acetamide (3MPCA) : The chloro substituent at the α-position results in a planar acetamide backbone. The N–H bond adopts a syn conformation relative to the meta-methyl group, stabilized by N–H⋯O hydrogen bonds (bond length: ~1.98 Å) .
- 2-Cyclobutyl Substituent: The cyclobutyl group likely induces torsional strain, forcing non-planar geometry. This could weaken hydrogen-bonding interactions compared to 3MPCA, altering crystal packing.
Aryl Substituent Variations
- N-(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methylacetamide: The bulky naphthyl group leads to monoclinic crystal packing (space group P2₁/c) with extended π-π interactions, contrasting with the triclinic system (P1) of 3MPCA .
Crystallographic and Hydrogen-Bonding Patterns
- Key Observations: The triclinic system of 3MPCA enables dense hydrogen-bond networks, whereas bulkier substituents (e.g., naphthyl) favor monoclinic systems with layered packing. The cyclobutyl group’s rigidity may disrupt such networks, leading to less ordered crystals.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-cyclobutyl-N-(3-methylphenyl)acetamide, and how do reaction conditions optimize yield and purity?
- Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclobutylacetic acid chloride can react with 3-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side products like N,N-dialkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm the cyclobutyl and 3-methylphenyl moieties. Key signals include the acetamide carbonyl ( ~168–170 ppm in C) and aromatic protons ( ~6.8–7.2 ppm in H).
- FT-IR : Stretching vibrations for C=O (~1650 cm) and N-H (~3300 cm) validate the acetamide group.
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular ion peaks ([M+H]) and purity (>95%) .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence solid-state conformation and intermolecular interactions in N-(3-methylphenyl)acetamide derivatives?
- Answer : X-ray crystallography reveals that the meta-methyl group in this compound induces a syn conformation between the N-H bond and the methyl substituent, stabilizing the structure via intramolecular steric effects. This conformation aligns with related compounds like 2-chloro-N-(3-methylphenyl)acetamide, where the N-H···O hydrogen bond forms infinite chains (bond length ~2.00 Å, angle ~160°). Dihedral angles between the acetamide group and phenyl ring (~16–20°) are consistent across derivatives, as seen in comparable structures .
Q. What methodological strategies resolve contradictions in crystallographic data for acetamide derivatives, such as discrepancies in hydrogen bonding networks?
- Answer :
- Refinement Software : SHELXL refines crystallographic models using high-resolution data (e.g., MoKα radiation, θ > 25°), incorporating anisotropic displacement parameters for non-H atoms. Discrepancies in H-bonding can be addressed via Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify interaction contributions (e.g., O···H vs. C···H contacts) .
- Validation Tools : PLATON checks for missed symmetry and validates hydrogen-bond geometry against databases like CSD (Cambridge Structural Database). For example, conflicting H-bond distances in similar compounds are resolved by re-examining thermal motion models .
Q. How can molecular docking studies synergize with experimental data to elucidate the biological activity of this compound?
- Answer :
- Target Identification : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to bioactive acetamides.
- Docking Protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor models. Validate docking poses with MD simulations (AMBER/CHARMM) to assess binding stability. Experimental validation via enzyme inhibition assays (e.g., IC measurements) confirms computational predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound across different studies?
- Answer :
- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., MTT for cytotoxicity) with controlled concentrations (1 nM–100 µM) and replicate counts (n ≥ 3).
- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide) to identify substituent-specific trends. For instance, cyclobutyl groups may enhance membrane permeability but reduce solubility, altering apparent activity .
Methodological Tables
Table 1 : Key Crystallographic Parameters for N-(3-methylphenyl)acetamide Derivatives
| Compound | Space Group | N-H···O Bond Length (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-Chloro-N-(3-methylphenyl)acetamide | P21/c | 2.08 | 16.0 | |
| This compound* | P21/c (predicted) | ~2.05 (predicted) | ~18.5 (predicted) |
*Predicted based on structural analogs.
Table 2 : Optimized Synthetic Conditions for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Maximizes reactivity |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–5°C (initial), then 25°C | Reduces side reactions |
| Purification | Silica gel chromatography | Purity >98% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
